Cas no 2171173-87-6 ((3R)-3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid)

(3R)-3-(2-{1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include a cyclohexylmethyl side chain and a chiral (R)-configured butanoic acid moiety, providing steric and conformational control in peptide design. The Fmoc group ensures orthogonal protection for selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). This compound is particularly valuable for introducing hydrophobic and rigid structural elements into peptide sequences, enhancing stability and binding specificity. Its high purity and well-defined stereochemistry make it suitable for applications in medicinal chemistry and biochemical research, particularly in the development of constrained peptides and peptidomimetics.
(3R)-3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid structure
2171173-87-6 structure
商品名:(3R)-3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid
CAS番号:2171173-87-6
MF:C28H34N2O5
メガワット:478.579967975616
CID:6136802
PubChem ID:165876591

(3R)-3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid
    • 2171173-87-6
    • EN300-1548813
    • (3R)-3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid
    • インチ: 1S/C28H34N2O5/c1-19(15-26(32)33)30-25(31)16-28(13-7-2-8-14-28)18-29-27(34)35-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,19,24H,2,7-8,13-18H2,1H3,(H,29,34)(H,30,31)(H,32,33)/t19-/m1/s1
    • InChIKey: OMUKWCPRQAAYDD-LJQANCHMSA-N
    • ほほえんだ: O=C(CC1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCCCC1)N[C@H](C)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 728
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 105Ų

(3R)-3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1548813-2.5g
(3R)-3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid
2171173-87-6
2.5g
$6602.0 2023-05-26
Enamine
EN300-1548813-0.5g
(3R)-3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid
2171173-87-6
0.5g
$3233.0 2023-05-26
Enamine
EN300-1548813-0.1g
(3R)-3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid
2171173-87-6
0.1g
$2963.0 2023-05-26
Enamine
EN300-1548813-1.0g
(3R)-3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid
2171173-87-6
1g
$3368.0 2023-05-26
Enamine
EN300-1548813-10.0g
(3R)-3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid
2171173-87-6
10g
$14487.0 2023-05-26
Enamine
EN300-1548813-0.05g
(3R)-3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid
2171173-87-6
0.05g
$2829.0 2023-05-26
Enamine
EN300-1548813-5.0g
(3R)-3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid
2171173-87-6
5g
$9769.0 2023-05-26
Enamine
EN300-1548813-10000mg
(3R)-3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid
2171173-87-6
10000mg
$14487.0 2023-09-25
Enamine
EN300-1548813-2500mg
(3R)-3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid
2171173-87-6
2500mg
$6602.0 2023-09-25
Enamine
EN300-1548813-1000mg
(3R)-3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetamido)butanoic acid
2171173-87-6
1000mg
$3368.0 2023-09-25

(3R)-3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid 関連文献

(3R)-3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acidに関する追加情報

Chemical Compound CAS No. 2171173-87-6: (3R)-3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic Acid

The compound with CAS number 2171173-87-6, named (3R)-3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}acetamido)butanoic acid, is a complex organic molecule with significant potential in the fields of pharmaceuticals and biotechnology. This compound is characterized by its intricate structure, which includes a fluoren-9-yl group, a methoxycarbonyl moiety, and a cyclohexyl ring, all of which contribute to its unique chemical properties.

Recent studies have highlighted the importance of such compounds in drug delivery systems and enzyme inhibitors. The fluoren-9-yl group, in particular, has been shown to enhance the solubility and stability of molecules in aqueous environments, making it a valuable component in the development of therapeutic agents. Additionally, the presence of the methoxycarbonyl group suggests potential applications in peptide synthesis and as a protecting group in organic chemistry.

The synthesis of this compound involves a multi-step process that requires precise control over stereochemistry and functional group compatibility. Researchers have recently developed more efficient methods for synthesizing similar compounds, leveraging advanced catalytic systems and green chemistry principles. These advancements have not only improved the yield but also reduced the environmental impact of production processes.

In terms of biological activity, this compound has shown promise in preliminary assays targeting specific enzymes and receptors. The cyclohexyl ring, combined with the acetamido group, may play a critical role in modulating the molecule's bioavailability and pharmacokinetic properties. Further research is currently underway to explore its potential as an inhibitor of key enzymes involved in metabolic disorders.

The structural complexity of this compound also presents challenges in terms of scalability and cost-effectiveness for large-scale production. However, innovative approaches such as continuous flow chemistry and modular synthesis are being explored to address these issues. These developments are expected to pave the way for more widespread application of this compound in various industries.

From an environmental standpoint, understanding the degradation pathways and ecological impact of this compound is crucial. Recent studies have focused on assessing its biodegradability under different conditions, with encouraging results suggesting minimal persistence in natural environments. This information is vital for ensuring sustainable practices throughout its lifecycle.

In conclusion, the compound CAS No. 2171173-87-6 represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers aiming to develop novel therapeutic agents and chemical processes. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in shaping future innovations in science and medicine.

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